molecular formula C23H34O5 B12722864 Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester CAS No. 410532-51-3

Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester

Katalognummer: B12722864
CAS-Nummer: 410532-51-3
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: CIOKFOGSUONZRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester typically involves multiple steps. One common method is the malonic ester synthesis, which involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting compound undergoes hydrolysis and decarboxylation to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester has several scientific research applications:

Wirkmechanismus

The mechanism by which octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate the compound’s biological activity. The pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Octanoic acid, 8-(1-formylethenyl)-1,4,4a,5,6,7,8,8a-octahydro-8-hydroxy-2,5-dimethyl-7-oxo-1-naphthalenyl ester stands out due to its unique combination of functional groups, which allows for diverse reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound in research and industry.

Eigenschaften

CAS-Nummer

410532-51-3

Molekularformel

C23H34O5

Molekulargewicht

390.5 g/mol

IUPAC-Name

[8-hydroxy-2,5-dimethyl-7-oxo-8-(3-oxoprop-1-en-2-yl)-1,4,4a,5,6,8a-hexahydronaphthalen-1-yl] octanoate

InChI

InChI=1S/C23H34O5/c1-5-6-7-8-9-10-20(26)28-22-15(2)11-12-18-16(3)13-19(25)23(27,21(18)22)17(4)14-24/h11,14,16,18,21-22,27H,4-10,12-13H2,1-3H3

InChI-Schlüssel

CIOKFOGSUONZRE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)OC1C2C(CC=C1C)C(CC(=O)C2(C(=C)C=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.